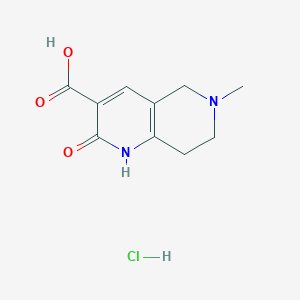
6-Methyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C10H13ClN2O3 and its molecular weight is 244.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It is known that naphthyridines, the class of compounds to which it belongs, have a wide range of pharmacological activities, including anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Mode of Action
The mode of action of naphthyridines often involves the specific and differential functionalization of the naphthyridine core .
Biochemical Pathways
Naphthyridines are known to have a broad spectrum of biological applications, suggesting they may interact with multiple biochemical pathways .
Result of Action
Given the wide range of pharmacological activities of naphthyridines, it can be inferred that the compound may have diverse molecular and cellular effects .
生物活性
6-Methyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride (CAS No. 57605-17-1) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C10H13ClN2O3, with a molecular weight of 244.67 g/mol. Its structure suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, related structures have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
| Compound | Activity | Target Organisms |
|---|---|---|
| 6-Methyl-2-oxo-naphthyridine | Antimicrobial | S. aureus, E. coli |
| C75 (related compound) | FASN inhibitor | Cancer cells |
Anticancer Properties
Research has demonstrated that naphthyridine derivatives can inhibit fatty acid synthase (FASN), a critical enzyme in lipid metabolism linked to cancer progression. For example, C75, a synthetic fatty-acid synthase inhibitor similar in structure to our compound of interest, has been shown to impair mitochondrial function and reduce cell viability in various cancer models . This suggests that 6-Methyl-2-oxo-naphthyridine derivatives may also possess anticancer activities through similar pathways.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : By targeting enzymes involved in fatty acid synthesis.
- Disruption of Cellular Processes : Affecting mitochondrial function and reactive oxygen species (ROS) levels.
- Interaction with Nucleic Acids : Potentially affecting DNA replication and transcription processes.
Case Studies
Several studies have focused on the biological implications of naphthyridine derivatives:
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various naphthyridine derivatives against pathogenic bacteria and fungi. The results indicated that modifications in the naphthyridine structure significantly influenced their bioactivity.
- Anticancer Research : A study investigated the effects of FASN inhibitors on cancer cell lines. The findings suggested that compounds similar to 6-Methyl-2-oxo-naphthyridine could reduce tumor growth by impairing lipid metabolism necessary for cancer cell proliferation.
属性
IUPAC Name |
6-methyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c1-12-3-2-8-6(5-12)4-7(10(14)15)9(13)11-8;/h4H,2-3,5H2,1H3,(H,11,13)(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOXNMCIEIOZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C(=O)N2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














